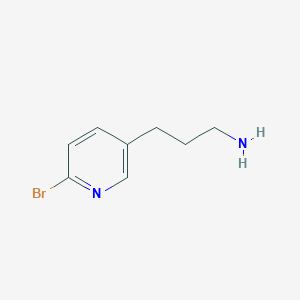

3-(6-Bromopyridin-3-YL)propan-1-amine

説明

3-(6-Bromopyridin-3-YL)propan-1-amine (C₈H₁₁BrN₂; MW: 229.10 g/mol) is a brominated pyridine derivative featuring a propan-1-amine side chain. This compound serves as a critical building block in pharmaceutical and materials chemistry due to its versatile reactivity. Its applications span drug discovery, ligand synthesis, and polymer chemistry .

特性

分子式 |

C8H11BrN2 |

|---|---|

分子量 |

215.09 g/mol |

IUPAC名 |

3-(6-bromopyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H11BrN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 |

InChIキー |

SWOISGWRHVSWLC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1CCCN)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-YL)propan-1-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces a bromine atom at the 6-position of the pyridine ring. The resulting 3-amino-6-bromopyridine can then be further reacted with propan-1-amine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

3-(6-Bromopyridin-3-YL)propan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Sodium tert-butoxide and XPhos ligand: Used in Buchwald–Hartwig amination for polymerization.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Polyaminopyridines: Formed through polymerization reactions.

科学的研究の応用

3-(6-Bromopyridin-3-YL)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of polymers and other advanced materials.

作用機序

The mechanism of action of 3-(6-Bromopyridin-3-YL)propan-1-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-(6-Bromopyridin-3-YL)propan-1-amine and analogous compounds:

Key Research Findings

Electronic and Steric Effects

- Bromopyridine vs. Imidazole : The bromine atom in 3-(6-Bromopyridin-3-YL)propan-1-amine increases electron-withdrawing effects, reducing pyridine’s basicity (pKa ~2.5) compared to the imidazole derivative (pKa ~7.5). This difference impacts metal coordination: imidazole derivatives form stable complexes with transition metals (e.g., Cu²⁺), whereas bromopyridines are more suited for Suzuki-Miyaura cross-coupling reactions .

- Fluoroindole vs. Bromopyridine : The fluoroindole derivative () exhibits stronger H-bonding via its indolic NH group, enhancing interactions with biological targets like serotonin receptors. In contrast, bromopyridine’s halogen atom improves π-stacking and lipophilicity (cLogP: ~2.1 vs. 1.5 for fluoroindole), favoring blood-brain barrier penetration .

Solubility and Reactivity

- Amine vs. Carboxylic Acid : The amine group in 3-(6-Bromopyridin-3-YL)propan-1-amine confers water solubility (~5 mg/mL at pH 7) via protonation, unlike its carboxylic acid analog (), which is polar but less membrane-permeable. The acid form is preferred for esterification or amide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。